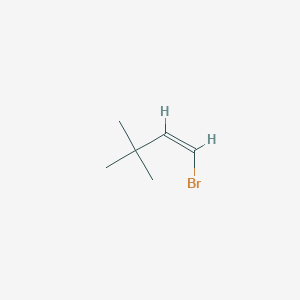

(1Z)-1-bromo-3,3-dimethyl-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1Z)-1-bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond

準備方法

Synthetic Routes and Reaction Conditions

(1Z)-1-bromo-3,3-dimethyl-1-butene can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, ensuring the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions

(1Z)-1-bromo-3,3-dimethyl-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of 3,3-dimethyl-1-butyne.

Addition: Formation of dibromo compounds.

科学的研究の応用

Synthetic Organic Chemistry

Alkylation and Coupling Reactions

One of the primary applications of (1Z)-1-bromo-3,3-dimethyl-1-butene is in alkylation reactions. The compound serves as a versatile alkylating agent in the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of various derivatives through nucleophilic substitution reactions. A notable study demonstrated its use in cross-coupling reactions with organometallic reagents, leading to the formation of valuable carbon-carbon bonds .

Synthesis of Natural Products

The compound has been employed in the total synthesis of natural products. Its reactive double bond allows for selective functionalization, enabling chemists to construct intricate molecular frameworks. For example, this compound has been utilized in synthesizing biologically active compounds such as terpenes and steroids, showcasing its significance in pharmaceutical chemistry .

Material Science

Polymer Chemistry

In material science, this compound is used as a monomer in the production of polymers. Its unique structure facilitates polymerization processes, leading to materials with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Surface Modification

The compound's ability to undergo reactions at its double bond makes it an excellent candidate for surface modification techniques. It can be grafted onto various substrates to improve adhesion properties or impart specific functionalities to surfaces. This application is particularly relevant in the development of advanced coatings and adhesives .

Biological Research

Anticancer Activity Studies

Recent studies have investigated the biological activity of this compound against cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects on specific cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The exploration of its structure-activity relationship is ongoing to optimize its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in metabolic disorders .

Case Study 1: Synthesis of Terpenes

A study focused on using this compound to synthesize a series of terpenes through a multi-step reaction process involving alkylation and cyclization reactions. The results demonstrated high yields and selectivity towards desired products, highlighting the compound's utility in natural product synthesis.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer formulations revealed significant improvements in mechanical properties compared to traditional polymers. The study emphasized the importance of this compound in developing high-performance materials suitable for industrial applications.

作用機序

The mechanism of action of (1Z)-1-bromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Similar Compounds

(E)-1-Bromo-3,3-dimethyl-1-butene: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

1-Bromo-2-methylpropene: A brominated alkene with a different substitution pattern.

3-Bromo-3-methyl-1-butene: Another brominated alkene with a different carbon skeleton.

Uniqueness

(1Z)-1-bromo-3,3-dimethyl-1-butene is unique due to its specific (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and applications requiring precise control over molecular geometry.

特性

分子式 |

C6H11B |

|---|---|

分子量 |

163.06 g/mol |

IUPAC名 |

(Z)-1-bromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |

InChIキー |

OPBXPQWSUBEPEK-PLNGDYQASA-N |

異性体SMILES |

CC(C)(C)/C=C\Br |

正規SMILES |

CC(C)(C)C=CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。